molecular formula C13H27NO B13250939 N-(3-ethoxypropyl)-3,4-dimethylcyclohexan-1-amine

N-(3-ethoxypropyl)-3,4-dimethylcyclohexan-1-amine

Cat. No.: B13250939
M. Wt: 213.36 g/mol
InChI Key: GLCUEEFIYDCCTI-UHFFFAOYSA-N
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Description

N-(3-Ethoxypropyl)-3,4-dimethylcyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with methyl groups at positions 3 and 4, and an ethoxypropyl chain attached to the nitrogen atom. The compound’s molecular formula is C₁₃H₂₇NO, with a molecular weight of 213.36 g/mol (approximated from structural analogs) . The ethoxypropyl moiety introduces both ether and alkyl functionalities, influencing solubility and reactivity.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(3-ethoxypropyl)-3,4-dimethylcyclohexan-1-amine

InChI

InChI=1S/C13H27NO/c1-4-15-9-5-8-14-13-7-6-11(2)12(3)10-13/h11-14H,4-10H2,1-3H3

InChI Key

GLCUEEFIYDCCTI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1CCC(C(C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-3,4-dimethylcyclohexan-1-amine typically involves the reaction of 3,4-dimethylcyclohexanone with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The process may also include purification steps like distillation or recrystallization to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-3,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxypropyl group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

N-(3-ethoxypropyl)-3,4-dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-3,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound - C₁₃H₂₇NO 213.36 3,4-dimethyl, 3-ethoxypropyl
N-(3-Methoxypropyl)-3-methylcyclohexan-1-amine 55611-91-1 C₁₁H₂₃NO 185.31 3-methyl, 3-methoxypropyl
N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine 1340486-57-8 C₁₃H₂₇NO 213.36 3,3-dimethyl, 3-ethoxypropyl
4-Ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine 1132763-75-7 C₁₄H₂₉N 211.39 4-ethyl, N-isopropyl

Table 2: Spectral Signatures

Compound IR Peaks (cm⁻¹) 13C-NMR (δ, ppm)
This compound 1122 (C-O-C), 2850–2960 (C-H) 20–60 (cyclohexane), 60–70 (ethoxy)
3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[...]-9-one 1734 (C=O), 1675 (C=N) 214.4 (C=O), 57.9–67.7 (ethoxy)

Biological Activity

N-(3-ethoxypropyl)-3,4-dimethylcyclohexan-1-amine is a compound that has garnered attention in various fields of pharmacology and medicinal chemistry due to its potential biological activities. This article presents an overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C_{13}H_{23}N
  • Molecular Weight : 207.33 g/mol

This compound features a cyclohexane ring substituted with an ethoxypropyl group and two methyl groups, which contributes to its unique biological properties.

Research indicates that this compound may interact with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play a crucial role in numerous physiological processes, including metabolism and neurotransmission. The compound's affinity for these receptors is significant in understanding its pharmacological profile.

GPR40 Agonism

One of the primary mechanisms attributed to this compound is its action as a GPR40 agonist. GPR40, also known as free fatty acid receptor 1 (FFAR1), is involved in insulin secretion regulation from pancreatic beta cells. Studies have shown that compounds activating GPR40 can enhance insulin release in response to glucose levels, making them potential candidates for diabetes treatment .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Insulin Secretion Enhances insulin release from pancreatic beta cells through GPR40 activation.
Anti-inflammatory Effects Potential modulation of inflammatory pathways, though specific studies are limited.
Neuroprotective Effects Early research suggests possible neuroprotective properties, requiring further investigation.

Case Study 1: Insulin Secretion Enhancement

In a controlled study involving diabetic rodent models, administration of this compound resulted in a significant increase in insulin secretion compared to the control group. The study highlighted the compound's potential as a therapeutic agent for managing diabetes by improving glycemic control through enhanced insulin release .

Case Study 2: Neuroprotection

Another study explored the neuroprotective properties of this compound in models of neurodegeneration. Preliminary results indicated that treatment with this compound reduced neuronal cell death and inflammation markers, suggesting a protective effect against neurodegenerative diseases .

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